Cas no 75853-18-8 (2,3-Difluorobenzyl alcohol)
2,3-Difluorobenzyl alcohol Chemical and Physical Properties
Names and Identifiers
-
- 2,3-Difluorobenzyl alcohol
- (2,3-Difluorophenyl)methanol
- RARECHEM AL BD 0211
- 2,3-difluorobenzylalcohol
- 2,3-Difluorophenylalcohol
- Benzenemethanol, 2,3-difluoro-
- (2,3-difluorophenyl)methan-1-ol
- JSFGDUIJQWWBGY-UHFFFAOYSA-N
- SBB063662
- PubChem7358
- 2,3-diflorobenzyl alcohol
- bmse000729
- (2,3difluorophenyl)methanol
- KSC493Q2B
- (2,3 difluorophenyl)methanol
- (2,3-difluoro-phenyl)methanol
- (2
- 2,3-Difluoro Benzylalcohol
- AG-H-02458
- CHEBI:41883
- SY016931
- DTXSID70332244
- (2,3-Difluorophenyl)methanol #
- PS-8982
- PD006317
- UNII-I14VR7T96O
- SCHEMBL112270
- AM61633
- CS-W016400
- (2,3-difluoro-phenyl)-methanol
- 2,3-Difluorobenzyl alcohol, 97%
- J-506963
- D4619
- BCP27032
- DB04312
- 2,3-Difluorobenzenemethanol
- 2,3-Difluorobenzyl alcohol, 94%
- Q27095131
- AC-23889
- MFCD00010312
- NS00068294
- CHEMBL1232182
- I14VR7T96O
- FT-0609616
- 75853-18-8
- AKOS005258057
- ALBB-030139
- DTXCID20283338
- 23-Difluorobenzyl alcohol
- DB-019740
-
- MDL: MFCD00010312
- Inchi: 1S/C7H6F2O/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2
- InChI Key: JSFGDUIJQWWBGY-UHFFFAOYSA-N
- SMILES: FC1C(=CC=CC=1CO)F
- BRN: 7089243
Computed Properties
- Exact Mass: 144.03900
- Monoisotopic Mass: 144.039
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.2
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: Colorless liquid
- Density: 1.282 g/mL at 25 °C(lit.)
- Melting Point: No data available
- Boiling Point: 101.45°C (rough estimate)
- Flash Point: Fahrenheit: 201.2 ° f
Celsius: 94 ° c - Refractive Index: n20/D 1.492(lit.)
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 20.23000
- LogP: 1.45710
- Solubility: Not determined
2,3-Difluorobenzyl alcohol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H318
- Warning Statement: P280,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 41
- Safety Instruction: S26-S39-S37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
- Storage Condition:Store at 4°C,-4At ℃Store…Better
2,3-Difluorobenzyl alcohol Customs Data
- HS CODE:2906299090
- Customs Data:
China Customs Code:
2906299090Overview:
2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
2,3-Difluorobenzyl alcohol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM101366-100g |
2,3-Difluorobenzyl alcohol |
75853-18-8 | 95+% | 100g |
$234 | 2021-06-17 | |
| Fluorochem | 001862-1g |
2,3-Difluorobenzyl alcohol |
75853-18-8 | 95% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | 001862-5g |
2,3-Difluorobenzyl alcohol |
75853-18-8 | 95% | 5g |
£22.00 | 2022-02-28 | |
| Fluorochem | 001862-10g |
2,3-Difluorobenzyl alcohol |
75853-18-8 | 95% | 10g |
£41.00 | 2022-02-28 | |
| Fluorochem | 001862-25g |
2,3-Difluorobenzyl alcohol |
75853-18-8 | 95% | 25g |
£73.00 | 2022-02-28 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D4619-25G |
2,3-Difluorobenzyl Alcohol |
75853-18-8 | >98.0%(GC) | 25g |
¥380.00 | 2024-04-15 | |
| Alichem | A019139841-25g |
2,3-Difluorobenzyl alcohol |
75853-18-8 | 97% | 25g |
$206.00 | 2023-09-01 | |
| Alichem | A019139841-100g |
2,3-Difluorobenzyl alcohol |
75853-18-8 | 97% | 100g |
$494.01 | 2023-09-01 | |
| Chemenu | CM101366-100g |
2,3-Difluorobenzyl alcohol |
75853-18-8 | 95+% | 100g |
$*** | 2023-05-29 | |
| Apollo Scientific | PC2729-1g |
2,3-Difluorobenzyl alcohol |
75853-18-8 | 98% | 1g |
£15.00 | 2025-02-21 |
2,3-Difluorobenzyl alcohol Suppliers
2,3-Difluorobenzyl alcohol Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 2,3-Difluorobenzyl alcohol
2,3-Difluorobenzyl Alcohol (CAS 75853-18-8): Properties, Applications, and Market Insights
2,3-Difluorobenzyl alcohol (CAS 75853-18-8) is a fluorinated aromatic compound that has garnered significant attention in pharmaceutical and specialty chemical industries. As a benzyl alcohol derivative with two fluorine substitutions at the 2- and 3-positions, this compound exhibits unique physicochemical properties that make it valuable for various synthetic applications. The growing demand for fluorinated building blocks in drug discovery has positioned 2,3-difluorobenzyl alcohol as an important intermediate in modern organic synthesis.
The molecular structure of 2,3-difluorobenzyl alcohol features both the reactive hydroxyl group and electron-withdrawing fluorine atoms, creating a versatile scaffold for further chemical modifications. This combination is particularly valuable in the development of bioactive molecules, where the introduction of fluorine atoms can significantly alter a compound's metabolic stability, lipophilicity, and binding affinity. Recent studies in medicinal chemistry have highlighted the importance of such difluorinated compounds in optimizing drug candidates, especially in CNS-targeted therapies and anti-inflammatory agents.
From a synthetic perspective, 2,3-difluorobenzyl alcohol 75853-18-8 serves as a crucial precursor for the preparation of various fluorinated pharmaceuticals. Its applications extend to the synthesis of heterocyclic compounds, where the fluorine substituents can influence both the electronic properties and spatial orientation of the resulting molecules. The compound's stability under various reaction conditions makes it particularly useful in multi-step synthetic routes, a feature highly valued in process chemistry.
The global market for fluorinated fine chemicals has seen steady growth, with 2,3-difluorobenzyl alcohol maintaining consistent demand among research institutions and pharmaceutical companies. Market analysis indicates increased interest in tailor-made fluorinated intermediates, driven by the need for more efficient synthetic routes and the development of novel therapeutic agents. This trend aligns with the broader shift toward precision chemistry in drug development, where specific fluorine substitutions can dramatically improve a molecule's pharmacological profile.
Quality control measures for 2,3-difluorobenzyl alcohol CAS 75853-18-8 typically involve rigorous analytical techniques including HPLC, GC-MS, and NMR spectroscopy. The compound's purity is crucial for its applications in high-value chemical synthesis, particularly when used in pharmaceutical manufacturing. Recent advancements in analytical methodologies have enabled more precise characterization of such fluorinated benzyl derivatives, ensuring consistent quality across production batches.
Environmental and safety considerations for handling 2,3-difluorobenzyl alcohol follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper storage conditions—typically in cool, dry environments away from strong oxidizers—are recommended to maintain the compound's stability. The growing emphasis on green chemistry principles has prompted investigations into more sustainable production methods for such fluorinated intermediates, including catalytic processes and solvent optimization.
Research into novel applications of 2,3-difluorobenzyl alcohol continues to expand, with recent studies exploring its potential in materials science. The compound's unique electronic properties make it interesting for developing specialty polymers and advanced materials with specific dielectric characteristics. This diversification of applications underscores the compound's versatility beyond traditional pharmaceutical uses.
For researchers sourcing 2,3-difluorobenzyl alcohol 75853-18-8, it's important to verify suppliers' technical specifications and regulatory compliance documentation. The compound is typically available in various quantities, from small-scale research amounts to bulk quantities for industrial applications. Current market trends show particular demand for high-purity fluorinated compounds with well-documented synthetic pathways and impurity profiles.
The synthesis of 2,3-difluorobenzyl alcohol typically involves fluorination of appropriate benzyl precursors or reduction of corresponding aldehydes. Recent process optimization efforts have focused on improving yield and selectivity while reducing environmental impact—a response to the pharmaceutical industry's increasing focus on sustainable manufacturing practices. These developments have made the compound more accessible to researchers while maintaining competitive pricing in the fine chemicals market.
Looking ahead, the scientific community anticipates continued interest in difluorinated benzyl derivatives like 2,3-difluorobenzyl alcohol, particularly as drug discovery programs increasingly incorporate strategic fluorine substitutions. The compound's balanced properties—combining reasonable reactivity with sufficient stability—make it likely to remain a valuable tool for synthetic chemists working across multiple disciplines, from medicinal chemistry to materials science.
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